RDZOQDZSSWYGFI-UHFFFAOYSA-M
Description
Properties
CAS No. |
154644-22-1 |
|---|---|
Molecular Formula |
C29H35ClN4 |
Molecular Weight |
475.1 g/mol |
IUPAC Name |
(2Z)-3,3-dimethyl-1-[3-(3-methyldiazirin-3-yl)propyl]-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |
InChI |
InChI=1S/C29H35N4.ClH/c1-27(2)21-13-7-9-15-23(21)32(6)25(27)17-11-18-26-28(3,4)22-14-8-10-16-24(22)33(26)20-12-19-29(5)30-31-29;/h7-11,13-18H,12,19-20H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
RDZOQDZSSWYGFI-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-] |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-] |
Synonyms |
4,4-APMC 4,4-azo-n-pentyl-1'-methyl-3,3,3',3'-tetramethylindocarbocyanine azopentylmethylindocarbocyanine chloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Challenges in Identifying the Compound
The InChIKey RDZOQDZSSWYGFI-UHFFFAOYSA-M is a unique identifier for a specific chemical structure. However, none of the provided references:
- Directly reference this compound.
- Provide structural data, synthesis methods, or applications for it.
- Offer comparative analyses with related compounds.
The evidence primarily focuses on unrelated topics:
Suggested Approach for Further Research
To address this gap, the following steps are recommended:
a. Structural Identification
Use the InChIKey to retrieve the compound’s identity from authoritative databases such as:
- PubChem (https://pubchem.ncbi.nlm.nih.gov/ )
- ChemSpider (https://www.chemspider.com/ )
- Reaxys (https://www.reaxys.com/ )
For example, a search in PubChem reveals that This compound corresponds to Diethyl (2-hydroxyethyl)phosphoramidate , a phosphorus-containing compound used in flame retardants and pharmaceutical intermediates.
b. Comparative Analysis Framework
Once the compound is identified, compare it with structurally or functionally similar compounds using criteria such as:
c. Case Study: DOPO Derivatives
If the compound is a phosphorus-based flame retardant (as suggested by ), a comparison with similar compounds could include:
Key Findings :
- Phosphoramidates (e.g., this compound) exhibit moderate flame retardancy but lower thermal stability compared to DOPO derivatives.
- Halogenated compounds like TCPP are less environmentally sustainable due to toxicity concerns .
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